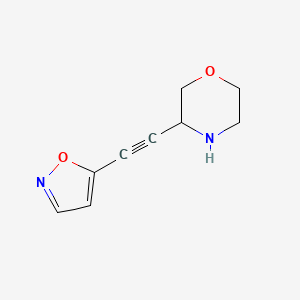

Morpholine, 3-(5-isoxazolylethynyl)-

Description

Contextualization of the Morpholine (B109124) Scaffold in Heterocyclic Chemistry and Compound Design

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a highly valued structural unit in contemporary chemical science. ijprems.com Its prevalence in numerous approved drugs and biologically active molecules underscores its significance as a "privileged" scaffold in medicinal chemistry. nih.govnih.gov

The utility of the morpholine moiety stems from several key characteristics:

Physicochemical Properties: The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering the morpholine amine less basic than comparable secondary amines like piperidine. acs.org This modulation of basicity can be crucial for optimizing a drug's pharmacokinetic profile. Furthermore, the morpholine ring can enhance aqueous solubility and introduce a degree of polarity, which are desirable traits for drug candidates. oup.com

Synthetic Accessibility: The morpholine scaffold is readily accessible through a variety of established synthetic methodologies, making it an attractive building block for chemists. nih.gove3s-conferences.org Syntheses can be achieved through intramolecular cyclization of amino alcohols, reductive amination of dicarbonyl compounds, and other efficient routes. oup.comnih.govorganic-chemistry.orgnih.gov

The substitution pattern on the morpholine ring is critical in defining its spatial orientation and biological activity. The development of methods for the synthesis of specifically substituted morpholines, such as 3-substituted derivatives, is an active area of research. organic-chemistry.orgacs.org

Significance of the Isoxazole (B147169) Nucleus as a Bioisostere and Pharmacophore

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is another cornerstone of medicinal chemistry. rsc.orgnih.gov Its significance lies in its dual role as a versatile pharmacophore and a valuable bioisostere. nih.govsemanticscholar.org

Key attributes of the isoxazole nucleus include:

Pharmacophoric Contributions: The isoxazole moiety itself can be a critical component of a pharmacophore, participating in essential interactions with biological targets. rsc.orgnih.govsemanticscholar.org The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can engage in π-stacking and other non-covalent interactions. nih.gov

Synthetic Versatility: The synthesis of isoxazoles is well-established, with the 1,3-dipolar cycloaddition of nitrile oxides with alkynes being a particularly powerful and regioselective method. wikipedia.orgnih.govnih.govacs.orgacs.org This allows for the facile introduction of a wide variety of substituents onto the isoxazole ring, enabling fine-tuning of its electronic and steric properties. rsc.orgnih.gov

The isoxazole nucleus is a key feature in a number of commercially available drugs, demonstrating its broad therapeutic relevance across different disease areas. nih.govnih.govmdpi.comnih.gov

Role of the Ethynyl (B1212043) Linker in Molecular Architecture and Synthetic Strategy

The ethynyl (acetylenic) group, a carbon-carbon triple bond, serves as a highly effective and versatile linker in molecular design and synthesis. researchgate.netresearchgate.netnih.gov Its linear geometry and rigidity impart a well-defined spatial arrangement to the molecular fragments it connects, which can be crucial for optimizing interactions with a biological target.

The principal roles of the ethynyl linker include:

Structural Rigidity: Unlike flexible alkyl chains, the ethynyl linker holds the connected moieties in a fixed orientation, reducing the entropic penalty upon binding to a receptor and potentially increasing binding affinity.

Synthetic Handle: The terminal alkyne is a versatile functional group that can participate in a variety of chemical transformations. Most notably, it is a key component in the palladium-catalyzed Sonogashira cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds with aryl or vinyl halides. rsc.orgresearchgate.netresearchgate.netorganic-chemistry.orgwikipedia.org This reaction is a cornerstone of modern organic synthesis and provides a powerful tool for constructing complex molecules like Morpholine, 3-(5-isoxazolylethynyl)- .

Modulation of Electronic Properties: The triple bond can influence the electronic properties of the molecule and can also act as a weak hydrogen bond acceptor.

Overview of Research Trajectories for Novel Hybrid Heterocyclic Compounds

The development of hybrid molecules that combine multiple heterocyclic systems is a growing trend in chemical research. researchgate.netresearchgate.net The rationale behind this approach is that the resulting hybrid may exhibit a unique biological or material profile that is not simply the sum of its parts. By linking different heterocyclic scaffolds, researchers aim to:

Create Multi-Target Ligands: Design molecules that can simultaneously interact with multiple biological targets, which can be advantageous in treating complex diseases.

Enhance Biological Activity: The combination of pharmacophores can lead to synergistic effects, resulting in enhanced potency and efficacy.

Improve Physicochemical Properties: The judicious selection of heterocyclic components can be used to fine-tune properties such as solubility, stability, and membrane permeability.

The investigation of hybrid compounds containing both morpholine and isoxazole moieties, connected by a rigid linker like the ethynyl group, represents a promising frontier in the quest for novel bioactive molecules. The specific arrangement in Morpholine, 3-(5-isoxazolylethynyl)- offers a unique three-dimensional structure that is ripe for exploration in various fields of chemical research.

Detailed Research Findings

While specific experimental data for Morpholine, 3-(5-isoxazolylethynyl)- is not yet widely published, a plausible synthetic strategy can be envisioned based on established chemical reactions. A likely approach would involve a Sonogashira coupling reaction between a 3-ethynylmorpholine (B3248419) derivative and a 5-haloisoxazole, or vice versa.

Table 1: Plausible Synthetic Approach via Sonogashira Coupling

| Reactant A | Reactant B | Catalyst System | Proposed Product |

| 3-Ethynylmorpholine | 5-Iodoisoxazole | Pd(PPh₃)₄, CuI, Et₃N | Morpholine, 3-(5-isoxazolylethynyl)- |

| 3-Iodomorpholine | 5-Ethynylisoxazole | Pd(PPh₃)₄, CuI, Et₃N | Morpholine, 3-(5-isoxazolylethynyl)- |

An alternative synthetic route could involve the 1,3-dipolar cycloaddition of a nitrile oxide to a 3-alkynylmorpholine derivative.

Table 2: Hypothetical Spectroscopic Data for Morpholine, 3-(5-isoxazolylethynyl)-

| Spectroscopic Technique | Expected Key Signals |

| ¹H NMR | Signals for morpholine ring protons, a singlet for the isoxazole proton, and signals corresponding to any substituents. |

| ¹³C NMR | Resonances for the morpholine and isoxazole ring carbons, and two distinct signals for the acetylenic carbons. |

| IR Spectroscopy | Characteristic C≡C stretching vibration for the ethynyl linker, and C-O-C and C-N stretching bands for the morpholine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

The biological evaluation of Morpholine, 3-(5-isoxazolylethynyl)- would likely involve screening against a panel of biological targets, such as kinases, G-protein coupled receptors, and enzymes, where the morpholine and isoxazole motifs have shown activity.

Structure

2D Structure

3D Structure

Properties

CAS No. |

651314-42-0 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

3-[2-(1,2-oxazol-5-yl)ethynyl]morpholine |

InChI |

InChI=1S/C9H10N2O2/c1(2-9-3-4-11-13-9)8-7-12-6-5-10-8/h3-4,8,10H,5-7H2 |

InChI Key |

KWZNPHVOINXGLV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C#CC2=CC=NO2 |

Origin of Product |

United States |

Synthetic Methodologies for Morpholine, 3 5 Isoxazolylethynyl

Retrosynthetic Analysis and Key Disconnections of the Target Compound

A retrosynthetic analysis of Morpholine (B109124), 3-(5-isoxazolylethynyl)- reveals several logical disconnections. The most apparent disconnection is at the C-C triple bond, which links the morpholine and isoxazole (B147169) rings. This suggests a convergent synthesis where the two heterocyclic precursors are prepared separately and then coupled, for instance, via a Sonogashira coupling reaction.

Further disconnection of the 3-substituted morpholine ring points towards precursors such as amino alcohols and α-halo acid chlorides or through intramolecular cyclization of appropriately functionalized aminoalkyne substrates. The isoxazole ring can be disconnected via a [3+2] cycloaddition reaction, a robust method for forming five-membered heterocycles. This leads back to a nitrile oxide and an alkyne as the starting materials.

Key Disconnections:

| Disconnection Point | Precursors |

| Ethynyl (B1212043) Linkage | 3-Ethynylmorpholine (B3248419) and a 5-haloisoxazole (for Sonogashira coupling) OR a 3-halomorpholine and 5-ethynylisoxazole |

| Morpholine C3-N4 and C2-O1 Bonds | Substituted amino alcohol and a two-carbon electrophile |

| Isoxazole Ring | Nitrile oxide and an alkyne |

Synthesis of Morpholine Precursors and Functionalization Strategies

The synthesis of substituted morpholines is a well-established field in organic chemistry, with numerous methods available for their construction and functionalization. organic-chemistry.orgnih.govthieme-connect.comoup.com

The construction of the morpholine ring is often achieved through intramolecular cyclization. One efficient method involves a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates. organic-chemistry.org This approach allows for the enantioselective synthesis of 3-substituted morpholines with a high tolerance for various functional groups. organic-chemistry.org

Another powerful strategy is the palladium-catalyzed carboamination reaction. This method has been successfully applied to the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step is the coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl halide. nih.gov

A more classical yet effective approach involves the sequence of coupling, cyclization, and reduction reactions starting from readily available amino alcohols and α-halo acid chlorides. thieme-connect.com This methodology has demonstrated broad scope in producing mono-, di-, and trisubstituted morpholines. thieme-connect.com An indium(III)-catalyzed intramolecular reductive etherification of keto alcohols also provides an efficient route to various substituted morpholines with good to excellent yields and high diastereoselectivity. oup.com

Table of Cyclization Approaches for Substituted Morpholines:

| Method | Key Reactants | Catalyst/Reagent | Key Features |

| Tandem Hydroamination/Transfer Hydrogenation | Aminoalkyne substrates | Ru catalyst with (S,S)-Ts-DPEN ligand | Enantioselective, one-pot, tolerates various functional groups. organic-chemistry.org |

| Pd-catalyzed Carboamination | O-allyl ethanolamines and aryl/alkenyl halides | Palladium catalyst | Stereocontrolled synthesis of cis-3,5-disubstituted morpholines. nih.gov |

| Coupling/Cyclization/Reduction | Amino alcohols and α-halo acid chlorides | - | Broad scope for various substitutions. thieme-connect.com |

| Indium(III)-catalyzed Reductive Etherification | Keto alcohols | InBr₃ | Good functional group tolerability and high diastereoselectivity. oup.com |

Achieving regioselectivity in the functionalization of the morpholine ring is crucial for synthesizing specifically substituted derivatives. For instance, in the synthesis of 3-substituted morpholines, the choice of starting materials and reaction conditions dictates the position of the substituent. The reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt allows for the concise synthesis of stereodefined C-substituted morpholines, with factors affecting regio- and diastereocontrol being a key consideration. organic-chemistry.org

Synthesis of Isoxazole Precursors and Functionalization Strategies

The isoxazole ring is a key component of the target molecule. Its synthesis often relies on cycloaddition reactions, which provide a versatile entry to this heterocyclic system. nih.gov

The [3+2] cycloaddition reaction is a powerful and widely used method for the synthesis of isoxazoles. nih.gov This reaction involves the in situ generation of a nitrile oxide from an oxime, which then reacts with a dipolarophile, such as an alkyne, to form the isoxazole ring. nih.gov A simple and practical method for generating nitrile oxides involves the use of a commercial bleaching agent (containing NaOCl). nih.gov

For the synthesis of a 5-ethynylisoxazole precursor, the cycloaddition would be performed between a nitrile oxide and an acetylene (B1199291) derivative bearing a protected or masked ethynyl group. The choice of substituents on the nitrile oxide will determine the substitution pattern at the 3-position of the resulting isoxazole.

General Scheme for [3+2] Cycloaddition for Isoxazole Synthesis:

This method has been successfully employed in the synthesis of a variety of isoxazole-containing compounds, including antiviral nucleosides. nih.gov

Introduction of the Ethynyl Moiety to the Isoxazole Nucleus

The initial and crucial step in the synthesis of the target compound is the introduction of an ethynyl group onto the isoxazole ring, specifically at the 5-position. This is typically achieved through the reaction of a 5-halo-isoxazole precursor, most commonly 5-iodoisoxazole or 5-bromoisoxazole (B1592306), with a suitable acetylene source. The higher reactivity of the carbon-iodine bond makes 5-iodoisoxazoles the preferred substrate for such transformations, often leading to higher yields and milder reaction conditions.

One common strategy involves the use of a protected acetylene, such as trimethylsilylacetylene, in a Sonogashira-type coupling reaction. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. Following the successful coupling to the isoxazole ring, the TMS group can be readily removed under mild basic conditions, for instance, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, to afford the free 5-ethynylisoxazole. This terminal alkyne is then primed for the subsequent coupling reaction with the morpholine-containing partner.

Coupling Reactions for the Formation of the Ethynyl Bridge

The central C-C bond-forming reaction that links the isoxazole and morpholine fragments via an ethynyl bridge is most effectively carried out using palladium-catalyzed cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira Reaction)

The Sonogashira reaction stands as the premier method for the formation of the C(sp²)-C(sp) bond between the 5-position of the isoxazole ring and the ethynyl linker. nih.gov This reaction typically involves the coupling of a 5-haloisoxazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govresearchgate.net

In the context of synthesizing Morpholine, 3-(5-isoxazolylethynyl)-, the reaction would involve the coupling of a 5-haloisoxazole with a suitable N-alkynylated morpholine derivative. The general scheme for this reaction is as follows:

Scheme 1: General Sonogashira Coupling for the Synthesis of Morpholine, 3-(5-isoxazolylethynyl)-

Where X = I, Br

The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper. researchgate.net The palladium cycle involves the oxidative addition of the 5-haloisoxazole to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. researchgate.net

Research on the Sonogashira coupling of 4-iodoisoxazoles has shown that the reaction proceeds efficiently, providing the desired alkynylated products in high yields. researchgate.netnih.gov These findings suggest that a similar approach would be effective for the 5-substituted analogues.

Alternative Alkynylation and Linker Formation Strategies

While the Sonogashira reaction is the most prevalent method, alternative strategies for the alkynylation of heterocycles exist. Copper-free Sonogashira reactions have gained prominence to avoid the use of a toxic copper co-catalyst and to prevent the formation of alkyne homocoupling byproducts (Glaser coupling). nih.govrsc.org These reactions often require more specialized ligands and reaction conditions.

Another alternative is the "inverse Sonogashira reaction," where a C-H bond on the isoxazole ring could potentially be directly coupled with an alkynyl halide. google.comresearchgate.net However, this method is less developed for isoxazole systems and may present challenges with regioselectivity.

Furthermore, the synthesis of novel morpholine derivatives bearing various heterocyclic moieties is an active area of research, with numerous methods reported for the formation and functionalization of the morpholine ring. semanticscholar.orguobaghdad.edu.iqbohrium.com These methods could potentially be adapted to create a suitable morpholine-alkyne fragment for the coupling reaction.

Optimization of Reaction Conditions and Catalyst Systems

The success of the Sonogashira coupling is highly dependent on the careful optimization of various reaction parameters.

Ligand Design for Improved Coupling Efficiency and Selectivity

The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly used. nih.gov However, for challenging substrates or to improve reaction rates, more sophisticated ligands may be employed. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov Studies on the Sonogashira coupling of 4-iodoisoxazoles have demonstrated that the steric and electronic properties of the substituents on the isoxazole ring can influence the reaction outcome, highlighting the importance of a well-chosen ligand to accommodate these effects. nih.gov

Solvent and Temperature Effects on Yield and Reaction Kinetics

The choice of solvent and reaction temperature significantly impacts the yield and kinetics of the Sonogashira reaction. A variety of solvents can be used, including polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724), as well as ethereal solvents like tetrahydrofuran (B95107) (THF) and amines like triethylamine (B128534), which can also serve as the base. nih.gov The optimal solvent will depend on the solubility of the substrates and reagents.

The reaction temperature is another crucial parameter. While many Sonogashira reactions can be performed at room temperature, heating may be necessary for less reactive substrates, such as 5-bromoisoxazoles. nih.govnih.gov Careful control of the temperature is essential to prevent catalyst decomposition and the formation of side products. Optimization studies often involve screening a range of temperatures to find the ideal balance between reaction rate and product purity.

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of Morpholine, 3-(5-isoxazolylethynyl)- would involve the introduction of one or more stereocenters, most commonly on the morpholine ring. The development of asymmetric routes to substituted morpholines is an active area of research, driven by the prevalence of this scaffold in medicinally important compounds.

One established strategy for accessing chiral morpholines is through the use of enantiomerically pure amino alcohols as starting materials. A multi-step synthesis can provide cis-3,5-disubstituted morpholines from these precursors. nih.gov A key step in such a sequence is a Palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, which generates the morpholine products as single stereoisomers. nih.gov This modular approach allows for variation in the substituents and could be adapted to produce chiral morpholine precursors for the target molecule. nih.gov

Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. Using bromine as the electrophile can yield chiral 2,5-disubstituted 2-(bromomethyl)morpholines. banglajol.info These halogenated intermediates are versatile handles for further functionalization, including the potential introduction of the isoxazolylethynyl group through subsequent coupling reactions.

A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates can also produce highly substituted morpholines. nih.gov While this method may result in low diastereoselectivity for products with multiple chiral centers, the diastereomeric ratio can often be improved through post-synthetic, light-mediated epimerization. nih.gov

The table below summarizes representative methods for chiral morpholine synthesis that could be adapted for the target compound's analogues.

| Method | Key Reagents | Key Features | Potential Application |

| Pd-catalyzed Carboamination | Enantiopure amino alcohols, Pd(OAc)₂, P(2-furyl)₃, NaOtBu | High stereocontrol, modular approach | Synthesis of enantiopure cis-3,5-disubstituted morpholine precursors. nih.gov |

| Electrophile-induced Cyclization | Optically pure N-allyl-β-amino alcohols, Br₂ | Forms chiral halogenated morpholines | Creates a functional handle for subsequent coupling reactions. banglajol.info |

| Three-Component Cu-catalyzed Reaction | Amino alcohols, aldehydes, diazomalonates, Cu(I) catalyst | Access to highly substituted morpholines | Diastereomeric ratio can be enhanced by light-mediated epimerization. nih.gov |

Green Chemistry Principles in the Synthesis of Morpholine, 3-(5-isoxazolylethynyl)-

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a multi-component molecule like Morpholine, 3-(5-isoxazolylethynyl)-, these principles can be applied to the synthesis of its fragments and their subsequent coupling.

Solvent-Free Reactions and Sustainable Media

A significant aspect of green chemistry is the reduction or elimination of hazardous organic solvents. The synthesis of the isoxazole and triazole rings, which are structurally related, has seen significant progress in this area.

Solvent-free methods, often assisted by microwave irradiation, have been developed for the synthesis of 1,2,3-triazoles, a related nitrogen heterocycle. rsc.org One approach involves the reaction of neat azides and alkynes with a polymer-supported copper(I) iodide catalyst, which can provide the product in high yield and purity within minutes. mdpi.comnih.govresearchgate.net Such "flash" synthesis techniques reduce waste and energy consumption. mdpi.comnih.govresearchgate.net

For the isoxazole component, mechanochemistry offers a solvent-free alternative. The 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides can be carried out using a planetary ball mill, eliminating the need for bulk solvents. rsc.org This method has been shown to be scalable and efficient. rsc.org

The use of greener solvents is another key strategy. The Sonogashira coupling reaction, a likely candidate for joining the morpholine and isoxazolylethynyl fragments, is often performed in solvents like DMF or dioxane. nih.gov Research has demonstrated that these can be replaced with more environmentally benign options like N-hydroxyethylpyrrolidone (HEP) in a blend with water. nih.gov

Catalyst Recycling and Reusability

The ability to recycle and reuse catalysts, particularly those based on precious metals like palladium, is a cornerstone of green and sustainable synthesis. The Sonogashira reaction typically employs a palladium catalyst and a copper co-catalyst. wikipedia.org

Significant efforts have been made to develop recyclable catalytic systems for this crucial cross-coupling reaction. One successful approach involves the use of sulfonated phosphine ligands with a palladium catalyst in a green solvent/base blend like HEP/water/TMG. nih.gov This system allows for the catalyst and solvent solution to be recycled multiple times with minimal loss of activity and low metal contamination in the final product. nih.gov

Another strategy is to anchor the palladium catalyst to a solid support. Examples include palladium nanoparticles encapsulated in poly(amidoamine) dendrimers anchored on silica (B1680970) nanoparticles derived from rice husk ash. researchgate.net These heterogeneous catalysts can be easily recovered by centrifugation and reused for multiple reaction cycles with only a slight decrease in catalytic activity. researchgate.net Similarly, copper(I) complexes supported on platinum nanoparticle-decorated mesoporous silica hollow spheres have also been shown to be effective and recyclable catalysts for Sonogashira couplings. researchgate.net

The table below highlights some green chemistry approaches relevant to the synthesis of the target molecule.

| Green Principle | Methodology | Key Features | Relevance to Synthesis |

| Solvent-Free Synthesis | Mechanochemical 1,3-dipolar cycloaddition (Ball-milling) | Eliminates bulk solvents, scalable. rsc.org | Formation of the 3,5-disubstituted isoxazole ring. |

| Sustainable Media | Sonogashira coupling in HEP/water/TMG blend | Replaces hazardous solvents like DMF. nih.gov | Coupling of the morpholine and isoxazolylethynyl fragments. |

| Catalyst Recycling | Pd catalyst with sulfonated phosphine ligands | Allows for catalyst and solvent recycling. nih.gov | Efficient and sustainable Sonogashira cross-coupling. |

| Catalyst Recycling | Pd nanoparticles on solid supports (e.g., modified silica) | Easy catalyst recovery and reuse, low metal leaching. researchgate.net | Heterogeneous catalysis for the key coupling step. |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages for scalable synthesis, including enhanced safety, better process control, and higher productivity. youtube.com

A particularly relevant development is the continuous flow synthesis of alkynes from isoxazolones. rsc.orgresearchgate.net This transformation, which can be problematic in batch mode due to its exothermic nature and the release of toxic gases, is well-controlled in a flow reactor. This method can deliver alkyne products with short residence times (less than a minute) and good productivity, making it an attractive route to the ethynylisoxazole core of the target molecule. rsc.orgresearchgate.net

The photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has also been adapted to continuous flow conditions for the simple and scalable synthesis of substituted morpholines. researchgate.net This demonstrates that the formation of the morpholine ring itself is amenable to flow processing.

By combining these individual flow-based steps, a telescoped or sequential flow synthesis of Morpholine, 3-(5-isoxazolylethynyl)- could be envisioned. Such a process would involve the continuous formation of the ethynylisoxazole intermediate, followed by an in-line coupling reaction with a morpholine precursor in a subsequent reactor module. This integrated approach would minimize manual handling of intermediates and allow for a more streamlined and efficient manufacturing process.

Chemical Reactivity and Derivatization Strategies of Morpholine, 3 5 Isoxazolylethynyl

Functional Group Transformations of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a hub of chemical reactivity, amenable to a variety of transformations that allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Hydrogenation and Reduction Reactions

The ethynyl group can be fully or partially reduced to the corresponding ethyl or ethenyl group, respectively. The choice of catalyst and reaction conditions determines the outcome of the hydrogenation.

Catalytic Hydrogenation:

| Catalyst | Product | Conditions | Reference |

| Palladium on Carbon (Pd/C) | 3-(5-isoxazolylethyl)morpholine | H₂, atmospheric pressure | researchgate.net |

| Lindlar's Catalyst | cis-3-(5-isoxazolylethenyl)morpholine | H₂, quinoline (B57606) | General Alkyne Reactivity |

| Rhodium on Silica (B1680970) (Rh/SiO₂) | 3-(5-isoxazolylethyl)cyclohexane | H₂, high pressure | researchgate.net |

This table is generated based on the general reactivity of alkynes and related heterocyclic compounds.

Complete hydrogenation over a catalyst like palladium on carbon would yield the fully saturated ethyl-linked morpholine-isoxazole derivative. researchgate.net For a partial reduction to the alkene, Lindlar's catalyst is typically employed to achieve cis-stereoselectivity. More aggressive hydrogenation conditions, such as using rhodium on silica, could potentially lead to the reduction of both the alkyne and the isoxazole (B147169) ring, although the isoxazole N-O bond is generally susceptible to cleavage under reductive conditions, which can lead to ring-opening. researchgate.netnih.gov This competitive reduction highlights the need for careful selection of catalysts and reaction conditions to achieve the desired transformation.

Click Chemistry Applications (e.g., CuAAC) for Modular Derivatization

The terminal alkyne in "Morpholine, 3-(5-isoxazolylethynyl)-" is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govwikipedia.org This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which serve as stable linkers to connect the isoxazole-morpholine core to a wide variety of other molecular fragments. researchgate.neteresearchco.comnih.govrsc.org

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it a powerful tool for creating libraries of diverse compounds for drug discovery and other applications. nih.govmdpi.com The resulting triazole ring is not just a passive linker; it can participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the final molecule. nih.gov The synthesis of isoxazole-triazole hybrid compounds has been reported, demonstrating the feasibility of this approach. researchgate.net

General CuAAC Reaction Scheme:

This image is a general representation of the CuAAC reaction.

Cycloaddition Reactions Involving the Triple Bond

Beyond click chemistry, the ethynyl group can participate in other cycloaddition reactions, further expanding the synthetic utility of "Morpholine, 3-(5-isoxazolylethynyl)-".

Diels-Alder Reactions: While less common for simple alkynes, electron-deficient alkynes can act as dienophiles in Diels-Alder reactions. The isoxazole ring itself can also participate in inverse-electron-demand hetero-Diels-Alder reactions. nsf.govresearchgate.netresearchgate.net The reactivity of the ethynyl group in a Diels-Alder reaction would likely require activation by an electron-withdrawing group or the use of a highly reactive diene.

1,3-Dipolar Cycloadditions: The ethynyl group is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions with a variety of 1,3-dipoles, such as nitrile oxides, nitrones, and azomethine ylides. wikipedia.orgyoutube.comslideshare.netslideshare.net These reactions provide access to a diverse range of five-membered heterocyclic rings. For instance, reaction with a nitrile oxide would yield a bis-isoxazole derivative.

Electrophilic and Nucleophilic Reactions on the Morpholine (B109124) Ring

The morpholine ring, with its secondary amine and ether functionalities, offers additional sites for chemical modification. nih.govnih.govacs.org

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the morpholine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. The synthesis of N-substituted morpholine derivatives is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a molecule. researchgate.netchemrxiv.orgchemrxiv.org For example, N-alkylation of morpholine with alcohols can be catalyzed by transition metal oxides. researchgate.net

N-Acylation: The morpholine nitrogen can be acylated using acid chlorides, acid anhydrides, or activated esters to form the corresponding amides. This reaction is often used to introduce a variety of substituents onto the morpholine ring. The acylation of a morpholide derivative containing a 5-(p-tolyl)isoxazole moiety has been reported, demonstrating the compatibility of this reaction with the isoxazole ring. researchgate.net

Table of N-Alkylation and N-Acylation Reactions:

| Reaction Type | Reagent | Product | Reference |

| N-Alkylation | Benzyl chloride | 4-benzyl-3-(5-isoxazolylethynyl)morpholine | mdpi.com |

| N-Acylation | 5-(p-tolyl)isoxazole-3-carbonyl azide | N-[3-(5-isoxazolylethynyl)morpholin-4-yl]-5-(p-tolyl)isoxazole-3-carboxamide | researchgate.net |

This table provides examples of potential N-alkylation and N-acylation products based on known reactivity.

Mechanistic Studies of Ring-Opening and Rearrangement Pathways

The morpholine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can be synthetically useful for accessing new molecular scaffolds.

Ring-Opening: Reductive cleavage of the C-O bond in the morpholine ring can occur under certain hydrogenation conditions. Oxidative ring-opening is also possible. The development of methods for the stereoselective synthesis of substituted morpholines often involves ring-opening of precursor heterocycles like aziridines or oxazetidines followed by intramolecular cyclization. acs.org

Rearrangement: Palladium-catalyzed carboamination reactions have been used to construct substituted morpholines, and the mechanism is believed to proceed through a series of intermediates involving oxidative addition, Pd-N bond formation, and reductive elimination. nih.gov The stereochemical outcome of these reactions is often controlled by the transition state geometry.

Transformations of the Isoxazole Heterocycle

The isoxazole ring is an aromatic heterocycle, yet its reactivity is significantly influenced by the weak N-O bond and the presence of two electronegative heteroatoms. chemicalbook.comwikipedia.org These features make it susceptible to a range of transformations that differ from more robust aromatic systems.

For Morpholine, 3-(5-isoxazolylethynyl)-, the ethynyl group at the 3-position is electron-withdrawing, which would further deactivate the ring, making direct electrophilic attack at the C4 position even more difficult under standard conditions (e.g., nitration, halogenation). However, functionalization is not impossible. Modern synthetic methods have enabled direct functionalization of isoxazoles by avoiding harsh acidic or basic conditions that could destroy the ring. researchgate.net For instance, electrophilic cyclization of related O-methyl oximes of 2-alkyn-1-ones with iodine monochloride (ICl) has been shown to produce 4-iodoisoxazoles in good yields. nih.govacs.org This suggests that a carefully chosen electrophile and catalyst system could potentially functionalize the C4 position of Morpholine, 3-(5-isoxazolylethynyl)-.

A plausible, albeit challenging, approach would involve metal-catalyzed C-H activation or the use of highly reactive electrophiles. The mechanistic feasibility would depend on the ability to overcome the deactivating effect of the 3-ethynyl substituent.

Table 1: Theoretical Feasibility of Electrophilic Aromatic Substitution at C4

| Electrophilic Reagent | Catalyst/Conditions | Predicted Outcome | Mechanistic Hurdle |

| HNO₃/H₂SO₄ | Standard | No reaction or decomposition | Severe ring deactivation; acid-labile N-O bond |

| I₂/NIS | Strong Lewis Acid | Low yield of 4-iodo product | Insufficient nucleophilicity of the isoxazole ring |

| ICl | Mild conditions | Moderate yield of 4-iodo product | Potential for side reactions at the alkyne |

| Au(I) or Rh(III) | C-H Activation | Potential for C4-arylation | Catalyst poisoning or complexation with morpholine-N |

The N-O bond in the isoxazole ring is inherently weak and serves as a trigger for various ring-opening reactions under reductive or photochemical conditions. wikipedia.orgnih.gov

Reductive Ring-Opening: The isoxazole ring can be reductively cleaved to yield β-enaminoketones or related structures. This transformation is valuable as isoxazoles can serve as synthetic equivalents of 1,3-dicarbonyl compounds. chemicalbook.comresearchgate.net Various reagents can achieve this, including low-valent titanium, samarium diiodide (SmI₂), and catalytic hydrogenation. researchgate.net In biological systems, NADH-dependent reductases have been shown to catalyze the reductive opening of isoxazole rings, as seen in the metabolism of the drug razaxaban. nih.gov For Morpholine, 3-(5-isoxazolylethynyl)-, a plausible reductive cleavage pathway would yield a β-enaminoketone, which could exist in equilibrium with its β-hydroxyketone imine tautomer.

Mechanism: The reaction likely initiates with a single-electron transfer to the isoxazole π* system, followed by cleavage of the weak N-O bond to form a vinyl radical anion intermediate. Subsequent protonation and tautomerization would lead to the final ring-opened product.

Photochemical Ring-Opening: Isoxazoles are known to be photochemically active. rsc.orgnih.gov Upon UV irradiation (typically 200–330 nm), the N-O bond undergoes homolysis, leading to a diradical intermediate that rearranges to a highly strained acylazirine. wikipedia.orgnih.gov This acylazirine is a key intermediate that can be trapped by nucleophiles or can rearrange further to form other heterocycles like oxazoles. nih.govresearchgate.net In the absence of a trapping agent, the acylazirine can lead to ketenimine intermediates. nih.govacs.org For the title compound, photochemical irradiation could provide a pathway to novel derivatives by trapping the acylazirine intermediate with various nucleophiles.

Mechanism:

Excitation: UV light excites the isoxazole to a ππ* or πσ* state. acs.org

N-O Bond Homolysis: The weak N-O bond breaks, forming a diradical.

Rearrangement: The diradical rapidly rearranges to form a 2-acyl-2H-azirine intermediate.

Further Reaction: The acylazirine can be trapped by nucleophiles or undergo further photochemical rearrangement to an oxazole (B20620) or ketenimine. nih.govresearchgate.net

Stability and Degradation Studies (Chemical and Environmental Focus)

The stability of Morpholine, 3-(5-isoxazolylethynyl)- is dictated by the lability of both the isoxazole and morpholine rings under various conditions.

As discussed, the isoxazole ring is inherently photosensitive due to its weak N-O bond. wikipedia.orgrsc.org Upon exposure to UV radiation, the molecule is expected to undergo degradation. The primary photochemical pathway involves the cleavage of the N-O bond, leading to isomerization or decomposition. acs.orgacs.org Studies on isoxazole photochemistry show that irradiation can lead to a variety of products, including oxazoles, ketenimines, and decomposition products like ketene (B1206846) and hydrogen cyanide, depending on the wavelength and substitution pattern. nih.govacs.org

The morpholine moiety itself can also undergo photodegradation, often in the presence of a photocatalyst like TiO₂, which generates highly reactive hydroxyl radicals. rsc.orgrsc.org This process leads to the formation of hydroxy and oxo derivatives and eventual ring cleavage. rsc.org Therefore, under environmental UV exposure, particularly in the presence of photocatalytic surfaces, Morpholine, 3-(5-isoxazolylethynyl)- is predicted to be unstable, degrading through pathways involving both the isoxazole and morpholine moieties.

Table 2: Predicted Photodegradation Products

| Condition | Moiety | Predicted Primary Transformation | Potential Products |

| Direct UV Irradiation (λ < 330 nm) | Isoxazole | N-O bond cleavage and rearrangement | Isomeric oxazole, Acylazirine intermediate, Ketenimine |

| UV with Photocatalyst (e.g., TiO₂) | Morpholine | Hydroxyl radical attack | Hydroxymorpholine, Morpholinone, Ring-opened fragments |

| UV with Photocatalyst (e.g., TiO₂) | Isoxazole | Oxidative cleavage | Ring-opened carboxylic acids and amides |

The hydrolytic stability of isoxazole derivatives is highly pH-dependent. They are generally most stable in the neutral pH range and are susceptible to both specific acid and specific base-catalyzed hydrolysis. nih.govacs.org

Acidic Conditions (pH < 4): Under acidic conditions, the isoxazole nitrogen is protonated, facilitating nucleophilic attack by water. This typically leads to the cleavage of the N-O bond and subsequent hydrolysis to a 1,3-dicarbonyl compound (or its equivalent) and hydroxylamine. For the title compound, acidic hydrolysis would be expected to open the isoxazole ring.

Neutral Conditions (pH 6-8): The compound is expected to exhibit its maximum stability in this range. nih.gov

Alkaline Conditions (pH > 9): Under basic conditions, deprotonation at the C4 position can occur, but more commonly, direct nucleophilic attack by hydroxide (B78521) on the ring carbons (C3 or C5) can lead to ring cleavage. nih.gov The pathway can be complex, yielding various degradation products.

Table 3: Predicted Hydrolytic Half-Life (t½) at 70°C (Illustrative)

| pH | Predicted Stability | Expected Degradation Pathway |

| 2.0 | Low (t½ ≈ hours) | Acid-catalyzed isoxazole ring opening |

| 7.0 | High (t½ ≈ weeks/months) | Minimal degradation |

| 12.0 | Low (t½ ≈ hours/days) | Base-catalyzed isoxazole ring opening |

Both the morpholine and isoxazole rings are susceptible to oxidative degradation.

Morpholine Ring Oxidation: The morpholine ring is a known substrate for oxidative enzymes like Cytochrome P450. nih.govnih.govnih.gov The oxidation mechanism typically involves hydrogen atom abstraction from one of the carbons alpha to the nitrogen atom. nih.gov This generates a radical that can then rebound with a hydroxyl group, leading to an unstable hemiaminal which rapidly undergoes C-N bond cleavage. nih.gov This results in ring-opened products such as 2-(2-aminoethoxy)acetaldehyde. nih.gov Chemical oxidation (e.g., with ozone or via photocatalysis) can also lead to C-C and C-N bond cleavage. google.com

Isoxazole Ring Oxidation: While the isoxazole ring is relatively electron-poor, strong oxidizing agents can lead to its degradation. The specific pathway for Morpholine, 3-(5-isoxazolylethynyl)- would be influenced by the ethynyl and morpholine substituents, but would likely involve cleavage of the heterocycle into smaller carboxylic acid and amide fragments.

Given these pathways, the compound is expected to be metabolically labile in biological systems containing oxidative enzymes and susceptible to degradation in environments with strong oxidizing agents or photocatalytic conditions. The primary site of initial oxidative attack is likely to be the carbons adjacent to the nitrogen in the morpholine ring. nih.govnih.gov

Computational Studies on Morpholine, 3 5 Isoxazolylethynyl and Its Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. nih.gov For Morpholine (B109124), 3-(5-isoxazolylethynyl)-, these computational methods can provide valuable insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. acs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.netresearchgate.net

For Morpholine, 3-(5-isoxazolylethynyl)-, the HOMO is expected to be localized primarily on the electron-rich morpholine ring and the ethynyl (B1212043) group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient isoxazole (B147169) ring, indicating its propensity for nucleophilic attack. The presence of electronegative nitrogen and oxygen atoms in both rings influences the distribution and energy levels of these frontier orbitals.

Computational studies on various isoxazole derivatives have shown that the HOMO-LUMO energy gap can be modulated by the nature and position of substituents on the ring. researchgate.netresearchgate.net This modulation, in turn, affects the molecule's reactivity and potential biological activity. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Isoxazole | -7.5 | 1.2 | 8.7 |

| 3,5-Dimethylisoxazole | -6.9 | 1.5 | 8.4 |

| 3-Phenylisoxazole | -6.5 | -0.5 | 6.0 |

| 5-Phenylisoxazole | -6.8 | -0.3 | 6.5 |

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. rsc.org The EPS is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. rsc.org

In Morpholine, 3-(5-isoxazolylethynyl)-, the most negative electrostatic potential is expected to be concentrated around the oxygen and nitrogen atoms of the morpholine and isoxazole rings due to their high electronegativity. The hydrogen atoms of the morpholine ring and the ethynyl proton are likely to exhibit a positive electrostatic potential. The EPS map would thus highlight the nucleophilic character of the heteroatoms and the electrophilic character of the C-H bonds, providing a visual representation of the molecule's reactivity.

Computational chemistry allows for the accurate prediction of spectroscopic properties such as NMR chemical shifts and infrared (IR) vibrational frequencies. nih.govnih.gov These calculations are typically performed using DFT methods, which can provide results that are in good agreement with experimental data. nih.gov

For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the magnetic shielding tensors of the nuclei. The predicted chemical shifts can aid in the structural elucidation of the molecule and its conformers. In Morpholine, 3-(5-isoxazolylethynyl)-, the protons and carbons of the morpholine ring are expected to show characteristic shifts, influenced by the presence of the oxygen and nitrogen atoms. The acetylenic proton and carbons would also have distinct chemical shifts. rsc.org

Theoretical calculations of vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For the title compound, characteristic vibrational frequencies are expected for the C-H, C=N, C-O, and C≡C bonds.

| Functional Group | Vibrational Frequency (cm-1) | 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (ppm) |

|---|---|---|---|

| Morpholine N-H stretch | ~3300 | Variable | - |

| Morpholine C-H stretch | 2850-2960 | 2.5-3.8 | 45-70 |

| Morpholine C-O stretch | 1070-1140 | - | 65-75 |

| Isoxazole C=N stretch | 1500-1650 | - | 150-160 |

| Ethynyl C≡C stretch | 2100-2260 | - | 70-90 |

| Ethynyl C-H stretch | ~3300 | 2.0-3.0 | - |

Conformational Analysis and Energy Minimization

The three-dimensional structure of a molecule plays a critical role in its physical, chemical, and biological properties. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

The morpholine ring in Morpholine, 3-(5-isoxazolylethynyl)- is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated heterocyclic rings. researchgate.net Within the chair conformation, substituents can occupy either axial or equatorial positions. For the 3-(5-isoxazolylethynyl) group, the equatorial position is generally favored to minimize steric hindrance. researchgate.net

The introduction of substituents on either the morpholine or isoxazole ring can significantly impact the conformational preferences of Morpholine, 3-(5-isoxazolylethynyl)-. For instance, bulky substituents on the morpholine ring may alter the preference for the chair conformation or influence the axial/equatorial orientation of other groups. cdnsciencepub.com Similarly, substituents on the isoxazole ring can affect the rotational barrier around the connecting single bond through steric and electronic effects. nih.gov

Computational studies can systematically investigate the effect of different substituents on the conformational landscape of the molecule. By calculating the relative energies of various conformers for a series of substituted analogues, it is possible to establish structure-conformation relationships. This information is crucial for understanding how modifications to the molecular structure can fine-tune its properties for specific applications.

Molecular Docking and Dynamics Simulations for Theoretical Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in predicting how "Morpholine, 3-(5-isoxazolylethynyl)-" and its analogues might interact with biological targets at an atomic level. These methods provide insights into the binding modes and stability of ligand-protein complexes, guiding further drug discovery efforts.

Identification of Putative Binding Pockets in Model Proteins

Molecular docking studies are instrumental in identifying potential binding sites for isoxazole-containing compounds within various protein targets. By computationally placing the ligand into the three-dimensional structure of a protein, researchers can predict the most likely binding conformation and location.

For analogues of "Morpholine, 3-(5-isoxazolylethynyl)-", several protein targets have been explored. For instance, in studies involving isoxazole derivatives targeting tubulin, the taxane-binding site has been identified as a preferential binding pocket. nih.gov Docking simulations have shown that isoxazole-based compounds can fit deep into this hydrophobic pocket. nih.gov Similarly, for isoxazole-carboxamide derivatives evaluated as cyclooxygenase (COX) inhibitors, docking studies have successfully identified binding interactions within the active sites of COX-1 and COX-2 enzymes. nih.gov In other research, the farnesoid X receptor (FXR) has been recognized as a potential drug target, with docking simulations indicating that isoxazole analogues can bind effectively within its ligand-binding domain (LBD). nih.gov The reliability of these docking methods is often validated by redocking a known co-crystallized ligand and ensuring the predicted pose has a root mean square deviation (RMSD) of less than 2 Å from the experimental structure. nih.gov

Table 1: Examples of Model Proteins and Binding Sites for Isoxazole Analogues

| Model Protein Target | Putative Binding Pocket/Site | Referenced Analogues |

|---|---|---|

| Tubulin | Taxane-Binding Site | A-ring-fused isoxazoles of Dihydrotestosterone (DHT) |

| Cyclooxygenase (COX-1/COX-2) | Enzyme Active Site / Secondary Binding Pocket | Isoxazole-carboxamide derivatives |

| Farnesoid X Receptor (FXR) | Ligand-Binding Domain (LBD) | Isoxazole derivatives based on GW4064 scaffold |

| Enoyl‐ACP reductase | Enzyme Active Site | Morpholine linked thiazolidinone hybrids |

Analysis of Ligand-Receptor Interactions (Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

Once a binding pose is predicted, a detailed analysis of the interactions between the ligand and the protein's amino acid residues is performed. These non-covalent interactions are crucial for stabilizing the complex.

Hydrogen Bonding: The isoxazole ring, with its electronegative nitrogen and oxygen atoms, is capable of forming key hydrogen bonds with protein residues. nih.gov For example, the isoxazole ring of certain analogues has been shown to form hydrogen bonds with residues like Ser236 and Arg320 in the tubulin taxane site. nih.gov In studies on FXR agonists, residue HIS447 was found to participate in significant hydrogen bonds with the ligands. nih.govmdpi.com

π-Stacking: The aromatic nature of the isoxazole ring allows for π-stacking interactions with aromatic residues in the binding pocket, such as phenylalanine, tyrosine, or histidine.

Hydrophobic Interactions: These are often the most significant contributors to binding affinity. In studies of isoxazole derivatives with FXR, hydrophobic interactions were observed with residues such as LEU287, MET290, ALA291, HIS294, and VAL297. nih.govmdpi.com For morpholine-containing analogues, hydrophobic interactions have also been predicted as a main force of interaction with their target proteins. scispace.com The morpholine ring itself can engage in van der Waals and hydrophobic contacts within the binding site.

Table 2: Key Ligand-Receptor Interactions for Isoxazole Analogues

| Protein Target | Interacting Residues | Type of Interaction |

|---|---|---|

| Tubulin | Ser236, Arg320, Thr276 | Hydrogen Bonding |

| His229, Ser232, Pro274, Pro360 | Hydrophobic | |

| Farnesoid X Receptor (FXR) | HIS447 | Hydrogen Bonding, Salt Bridges |

| ARG331 | Salt Bridges | |

| LEU287, MET290, ALA291, HIS294, VAL297 | Hydrophobic |

Dynamics of Compound-Protein Complexes (Theoretical)

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the compound-protein complex over time in a simulated physiological environment. researchgate.net An MD simulation calculates the motion of atoms in the system over a period, typically nanoseconds, to understand the flexibility of the complex and the persistence of key interactions. researchgate.net

Studies on isoxazole derivatives frequently employ MD simulations to validate docking results. nih.gov Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests the complex has reached equilibrium and is structurally stable. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein that may be involved in ligand binding. researchgate.net

Hydrogen Bond Analysis: MD simulations can track the formation and breakage of hydrogen bonds throughout the simulation, confirming the stability of these crucial interactions predicted by docking.

For example, MD simulations of isoxazole-based FXR agonists helped to understand the conformational motions of protein loops essential for stability and agonist activity. nih.govmdpi.com Similarly, 100-nanosecond simulations of isoxazole derivatives complexed with tubulin confirmed the robust stability of the ligand within the receptor's active site. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of newly designed, unsynthesized molecules. tandfonline.com

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different physicochemical properties of a molecule. For isoxazole derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.govmdpi.comresearchgate.net

CoMFA Descriptors: These models calculate steric (shape-related) and electrostatic (charge-related) fields around a set of aligned molecules.

CoMSIA Descriptors: In addition to steric and electrostatic fields, CoMSIA models include descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more comprehensive analysis. nih.gov

The selection of these descriptors is crucial for building a robust model. The process involves aligning a training set of molecules with known activities and systematically calculating the values of these descriptor fields at various points on a 3D grid surrounding the molecules.

Development of Predictive Models for Theoretical Biological Activities (e.g., binding affinity prediction)

Once descriptors are calculated, statistical methods are used to build a model that correlates these descriptors with the experimental biological activity (e.g., pIC₅₀ or pEC₅₀ values). tandfonline.com The goal is to create a predictive equation where the activity of a new compound can be estimated based on its calculated descriptor values.

The reliability and predictive power of a QSAR model are assessed through rigorous internal and external validation procedures. tandfonline.comtandfonline.com Key statistical parameters include:

q² (Cross-validated correlation coefficient): Measures the internal predictive ability of the model.

r² (Non-cross-validated correlation coefficient): Indicates the goodness of fit for the training set data.

r²_pred (Predictive r² for an external test set): Measures the model's ability to predict the activity of compounds not used in its development.

For a series of isoxazole derivatives acting as FXR agonists, robust CoMFA (q² = 0.664, r² = 0.960) and CoMSIA (q² = 0.706, r² = 0.969) models were developed. nih.govmdpi.comresearchgate.net These models generated contour maps that visually represent the regions where certain properties (e.g., hydrophobicity, electronegativity) are favorable or unfavorable for activity, thereby guiding the design of new, more potent analogues. nih.govmdpi.comresearchgate.net

Table 3: Example of QSAR Model Validation Statistics for Isoxazole Derivatives

| QSAR Model | q² | r² | r²_pred | Target |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | Farnesoid X Receptor (FXR) |

| CoMSIA | 0.706 | 0.969 | 0.866 | Farnesoid X Receptor (FXR) |

Source: Data from studies on isoxazole derivatives as FXR agonists. nih.govmdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify and optimize novel bioactive molecules. These methodologies are particularly relevant for exploring the chemical space around scaffolds like morpholine and isoxazole, which are recognized as important pharmacophores in medicinal chemistry. eurekaselect.comresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. Virtual screening then uses these models to rapidly search large databases of chemical compounds to identify those that match the pharmacophore and are therefore likely to be active.

These in silico approaches can be broadly categorized into two types: ligand-based and structure-based methods. mdpi.comebi.ac.uk

Ligand-based virtual screening is employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands has been identified. A pharmacophore model is generated based on the common chemical features of these active molecules. mdpi.com

Structure-based virtual screening , conversely, is used when the 3D structure of the target protein or enzyme is available. This method involves docking candidate molecules into the target's binding site to predict their binding affinity and orientation. nih.govnih.gov

Both strategies significantly reduce the time and cost associated with identifying promising lead compounds for further development.

Derivation of Pharmacophore Hypotheses for Molecular Recognition

The first step in ligand-based drug design is the development of a pharmacophore hypothesis from a set of known active molecules. This hypothesis is a 3D model that encapsulates the key molecular interaction features required for biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

For analogues containing isoxazole and morpholine rings, the derivation process involves several key steps:

Selection of a Training Set: A diverse set of molecules with known biological activity against a specific target is chosen. For instance, a study on isoxazole derivatives as Farnesoid X Receptor (FXR) agonists used a series of compounds with experimentally measured EC50 values to build the model. mdpi.com

Conformational Analysis: The energetically accessible 3D conformations of each molecule in the training set are generated.

Molecular Alignment: The different molecules are superimposed in 3D space to identify the common chemical features that are responsible for their shared biological activity.

Hypothesis Generation: Based on the alignment, several pharmacophore hypotheses are generated. Each hypothesis consists of a unique combination of chemical features and their spatial relationships. For example, a 3D pharmacophore hypothesis for a series of EGFR kinase inhibitors was defined by three hydrogen bond acceptors and two aromatic rings. researchgate.net

Validation: The generated hypotheses are scored and ranked based on how well they can distinguish between highly active and inactive compounds. The best hypothesis is then selected for use in virtual screening.

The table below summarizes a hypothetical pharmacophore model derived from a series of isoxazole-containing compounds, illustrating the typical features and their spatial constraints.

| Feature ID | Feature Type | Radius (Å) | X Coordinate | Y Coordinate | Z Coordinate |

| HBA1 | Hydrogen Bond Acceptor | 1.2 | 2.54 | 0.87 | -1.33 |

| HBA2 | Hydrogen Bond Acceptor | 1.2 | -3.11 | 1.56 | 0.25 |

| HYD1 | Hydrophobic | 1.5 | 0.15 | -2.45 | -0.78 |

| AR1 | Aromatic Ring | 1.6 | -1.98 | -0.59 | 2.14 |

| AR2 | Aromatic Ring | 1.6 | 4.67 | -1.21 | 1.05 |

This table presents a hypothetical example of a 3D pharmacophore model for illustrative purposes.

Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment of Morpholine, 3 5 Isoxazolylethynyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the atomic arrangement and stereochemistry of Morpholine (B109124), 3-(5-isoxazolylethynyl)-. For analysis, the compound is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. acs.org

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the morpholine ring protons, the isoxazole (B147169) ring proton, and the proton on the substituted carbon of the morpholine ring. The morpholine ring protons typically appear as complex multiplets in the region of approximately 2.5-4.0 ppm. nih.govresearchgate.net The protons on the carbons adjacent to the oxygen atom (C2 and C6) are expected to be the most downfield within this group, while those adjacent to the nitrogen (C3 and C5) will also show characteristic shifts. The single proton on the isoxazole ring is anticipated to resonate further downfield, likely in the aromatic region, as a singlet.

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments. The morpholine ring carbons are expected to resonate in the range of approximately 45-70 ppm. nih.govresearchgate.net The carbons of the ethynyl (B1212043) group will appear in the typical alkyne region (around 70-90 ppm). The isoxazole ring carbons will have characteristic shifts in the aromatic region, generally above 100 ppm. beilstein-journals.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

A hypothetical summary of the expected 1D NMR data is presented below.

| ¹H NMR | ¹³C NMR | ||

| Predicted Chemical Shift (ppm) | Multiplicity | Predicted Chemical Shift (ppm) | Carbon Type |

| ~ 8.3 | Singlet | ~ 168 | Isoxazole C5 |

| ~ 6.5 | Singlet | ~ 152 | Isoxazole C3 |

| ~ 4.0 - 3.8 | Multiplet | ~ 98 | Isoxazole C4 |

| ~ 3.7 - 3.5 | Multiplet | ~ 85 | Ethynyl C |

| ~ 3.2 - 2.8 | Multiplet | ~ 75 | Ethynyl C |

| ~ 67 | Morpholine C2/C6 | ||

| ~ 55 | Morpholine C3-Substituted | ||

| ~ 46 | Morpholine C5/C3 |

Note: This is an interactive data table based on predicted values from similar structures.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.comyoutube.com For Morpholine, 3-(5-isoxazolylethynyl)-, COSY would show correlations between geminal and vicinal protons within the morpholine ring, confirming their connectivity. For instance, the proton at C3 would show a correlation with the protons at C2.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of the morpholine and isoxazole ring carbons and protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). youtube.com HMBC is vital for connecting the different fragments of the molecule. For example, it would show correlations between the protons on the morpholine ring and the ethynyl carbons, and between the isoxazole proton and the ethynyl carbons, thus confirming the link between the morpholine, ethynyl, and isoxazole moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. nih.govresearchgate.net In the case of a substituted morpholine, which typically adopts a chair conformation, NOESY can help determine the axial or equatorial orientation of the substituent at the C3 position by observing through-space interactions with other protons on the ring.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate measurement of the molecular mass, typically to within a few parts per million (ppm). beilstein-journals.orgnih.gov This precision allows for the unambiguous determination of the elemental formula of Morpholine, 3-(5-isoxazolylethynyl)-, by distinguishing it from other compounds that might have the same nominal mass. The calculated exact mass for the protonated molecule [M+H]⁺ of C₉H₁₀N₂O₂ would be compared against the experimentally measured value to confirm the molecular formula.

When subjected to ionization in a mass spectrometer, the molecular ion can break apart into smaller, characteristic fragment ions. libretexts.org The analysis of this fragmentation pattern provides a fingerprint that helps to confirm the compound's structure. youtube.com For Morpholine, 3-(5-isoxazolylethynyl)-, key fragmentation pathways would likely involve:

Cleavage of the morpholine ring: The morpholine ring can undergo characteristic ring-opening and fragmentation, often leading to the loss of small neutral molecules. researchgate.net

Cleavage at the substituent: The bond between the morpholine ring and the ethynyl group can cleave.

Fragmentation of the isoxazole ring: Isoxazole rings are known to fragment through characteristic pathways, such as cleavage of the N-O bond. acs.orgnist.gov

By analyzing the masses of these fragments, the connectivity of the morpholine, ethynyl, and isoxazole components can be verified.

| Predicted Fragment (m/z) | Possible Identity |

| 178 | Molecular Ion [M]⁺ |

| 147 | Loss of -CH₂O from Morpholine Ring |

| 120 | Loss of the Morpholine Moiety |

| 86 | Morpholine Cation |

Note: This is an interactive data table of predicted fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that separate components of a mixture before they are introduced into the mass spectrometer. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy Techniques

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. When used in conjunction, they provide a comprehensive fingerprint of the compound, as some vibrational modes that are weak or absent in IR spectra are strong in Raman spectra, and vice versa.

Identification of Key Functional Groups and Bond Stretches

The structure of Morpholine, 3-(5-isoxazolylethynyl)- contains three key components: a morpholine ring, an isoxazole ring, and an ethynyl (alkyne) linker. The vibrational spectra can be analyzed by identifying the characteristic absorption bands for each of these functional groups.

Morpholine Ring: The morpholine moiety is a saturated heterocycle. Its presence is confirmed by C-H stretching vibrations of its methylene (B1212753) (CH₂) groups, which typically appear in the 2850-3000 cm⁻¹ range in both IR and Raman spectra. researchgate.net The characteristic C-O-C ether stretch is also a key indicator, usually found in the 1100 cm⁻¹ region.

Isoxazole Ring: The isoxazole ring contains both C=C and C=N bonds. The C=N stretching vibration is a key marker, often observed around 1600-1622 cm⁻¹. nih.govresearchgate.net Aromatic C-H stretching vibrations from the isoxazole ring typically appear above 3000 cm⁻¹.

Ethynyl Group: The disubstituted alkyne (-C≡C-) linkage is a crucial functional group. The C≡C stretching vibration is expected in the 2100-2260 cm⁻¹ region. This band is often weak in the IR spectrum due to the symmetry of the substituted alkyne, but it typically produces a strong, sharp signal in the Raman spectrum, making Raman spectroscopy particularly useful for its identification.

The following table summarizes the expected vibrational frequencies for the key functional groups in Morpholine, 3-(5-isoxazolylethynyl)-.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Technique |

| Morpholine | C-H | Stretching | 2850 - 3000 | IR & Raman |

| Morpholine | C-O-C | Stretching | ~1100 | IR |

| Isoxazole | C=N | Stretching | 1600 - 1622 | IR & Raman |

| Isoxazole | C-H | Stretching | >3000 | IR & Raman |

| Ethynyl Linker | -C≡C- | Stretching | 2100 - 2260 | Raman |

This table is generated based on typical frequency ranges for the specified functional groups.

Vibrational Analysis for Structural Information

A complete vibrational analysis provides a deeper understanding of the molecule's structure and conformation. While experimental spectra confirm the presence of functional groups, computational methods, such as Density Functional Theory (DFT), are often employed for a precise assignment of each vibrational mode. scielo.org.mx The combination of IR and Raman data is complementary; IR spectroscopy is more sensitive to vibrations involving a change in dipole moment (e.g., C-O stretches), while Raman spectroscopy is more sensitive to vibrations involving a change in polarizability (e.g., the symmetric C≡C stretch). This dual analysis allows for a more confident and complete structural elucidation than either technique alone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems and chromophores. It is also a primary tool for quantitative analysis.

Chromophore Analysis

The principal chromophore in Morpholine, 3-(5-isoxazolylethynyl)- is the conjugated system formed by the isoxazole ring and the ethynyl group. The presence of the ethynyl linker extends the π-electron system of the isoxazole ring, which is known to cause a bathochromic shift (a shift to longer wavelengths) of the maximum absorption wavelength (λmax) compared to the unsubstituted isoxazole. researchgate.net The morpholine ring, being saturated, does not contribute to the chromophore but acts as an auxochrome, which can cause minor shifts in the absorption maximum. Studies on similarly conjugated isoxazole derivatives show absorption maxima (λmax) in the UV-A range, often between 370 nm and 415 nm. nih.gov The exact λmax for Morpholine, 3-(5-isoxazolylethynyl)- would be determined by recording its absorption spectrum in a suitable non-polar or polar solvent.

Quantitative Analysis Method Development

UV-Vis spectroscopy is a straightforward and robust method for quantifying the concentration of Morpholine, 3-(5-isoxazolylethynyl)- in a solution, based on the Beer-Lambert Law. The development of such a method involves the following steps:

Determination of λmax: A dilute solution of the pure compound is scanned across the UV-Vis range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax).

Preparation of Standard Solutions: A series of solutions with precisely known concentrations of the compound are prepared by serial dilution from a stock solution.

Calibration Curve Construction: The absorbance of each standard solution is measured at the predetermined λmax. A calibration curve is then generated by plotting absorbance versus concentration.

Linear Regression Analysis: The data points on the calibration curve are fitted to a linear equation (y = mx + c), where 'y' is absorbance and 'x' is concentration. A high correlation coefficient (R² > 0.99) indicates a good linear relationship.

Sample Analysis: The absorbance of a sample with an unknown concentration is measured under the same conditions, and its concentration is calculated using the linear regression equation from the calibration curve.

Derivative spectroscopy can also be employed to enhance resolution and eliminate background interference from other components in a mixture. ajpaonline.com

Chromatographic Separation and Purification Techniques

Chromatography is essential for separating Morpholine, 3-(5-isoxazolylethynyl)- from reaction byproducts, starting materials, and other impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov

For a molecule with the polarity and functional groups of Morpholine, 3-(5-isoxazolylethynyl)-, reverse-phase HPLC (RP-HPLC) is the most suitable method. sielc.com A typical RP-HPLC method would be developed and optimized based on the following parameters:

| Parameter | Description | Typical Condition |